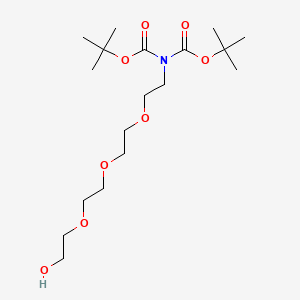
(2R,4R) H-Pro(4-N3) HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R) H-Pro(4-N3) HCl, also known as (2R,4R)-2-hydroxy-4-methylproline hydrochloride, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process involving the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde and subsequent hydrolysis of the resulting Schiff base. This compound is of particular interest due to its ability to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, (2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes.
Applications De Recherche Scientifique
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential therapeutic applications. This compound has been investigated for its ability to modulate various biochemical and physiological processes. For example, it has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Mécanisme D'action
(2R,4R) H-Pro(4-N3) HCl has been studied for its ability to modulate various biochemical and physiological processes. This compound is thought to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes. For example, this compound has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids. Additionally, this compound has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R,4R) H-Pro(4-N3) HCl in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is relatively expensive and may be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions that could be explored with (2R,4R) H-Pro(4-N3) HCl. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, research could be conducted to explore the potential of this compound to modulate the activity of various neurotransmitters. Furthermore, research could be conducted to explore the potential of this compound to modulate the activity of enzymes involved in the metabolism of drugs and lipids. Finally, research could be conducted to explore the potential of this compound to be used as a prodrug.
Méthodes De Synthèse
The synthesis of (2R,4R) H-Pro(4-N3) HCl involves the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde. This reaction is conducted in a basic solution of sodium hydroxide and yields a Schiff base. This Schiff base is then hydrolyzed with hydrochloric acid to yield (2R,4R) H-Pro(4-N3) HCl.
Propriétés
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R) H-Pro(4-N3) HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














